molecular formula C15H24O2 B14653019 10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trienal CAS No. 41051-29-0

10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trienal

Cat. No.: B14653019
CAS No.: 41051-29-0
M. Wt: 236.35 g/mol
InChI Key: YFRYWBKXJHBSNO-UHFFFAOYSA-N
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Description

10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trienal is a chemical compound characterized by its unique structure, which includes multiple double bonds, a hydroxyl group, and an aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trienal typically involves multi-step organic reactions. One common approach is the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy aldehyde. This intermediate can then undergo dehydration to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trienal can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trienal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trienal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play crucial roles in its reactivity and biological activity. These functional groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s effects on biological systems .

Comparison with Similar Compounds

Uniqueness: 10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trienal is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications and distinguishes it from other similar compounds .

Properties

CAS No.

41051-29-0

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

10-hydroxy-2,6,10-trimethyldodeca-2,6,11-trienal

InChI

InChI=1S/C15H24O2/c1-5-15(4,17)11-7-10-13(2)8-6-9-14(3)12-16/h5,9-10,12,17H,1,6-8,11H2,2-4H3

InChI Key

YFRYWBKXJHBSNO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C=C)O)CCC=C(C)C=O

Origin of Product

United States

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